molecular formula C19H17NO2 B15219741 (E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one

(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B15219741
M. Wt: 291.3 g/mol
InChI Key: IZYHCLJIRUEQHG-CMDGGOBGSA-N
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Description

(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxy group, a methyl group, and a phenylprop-2-en-1-one moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and 3-phenylprop-2-en-1-one.

    Condensation Reaction: The key step involves a condensation reaction between 5-methoxyindole and 3-phenylprop-2-en-1-one under basic or acidic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also incorporate advanced purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Methoxytryptamine: Studied for its role in neurotransmission.

    3-Phenylprop-2-en-1-one: Used as a precursor in organic synthesis.

Uniqueness

(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the phenylprop-2-en-1-one moiety, make it a versatile compound for various applications.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

(E)-1-(5-methoxy-7-methylindol-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C19H17NO2/c1-14-12-17(22-2)13-16-10-11-20(19(14)16)18(21)9-8-15-6-4-3-5-7-15/h3-13H,1-2H3/b9-8+

InChI Key

IZYHCLJIRUEQHG-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=CC2=C1N(C=C2)C(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2)C(=O)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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